CID 78062808

Description

CID 78062808 refers to a specific compound indexed in the PubChem database, a critical resource for chemical information managed by the National Center for Biotechnology Information (NCBI). For instance, and highlight the importance of CIDs in cheminformatics for structural comparisons and dataset standardization. This compound would follow this framework, with its metadata including molecular weight, structural formula, and associated bioactivity data.

Properties

CAS No. |

31240-56-9 |

|---|---|

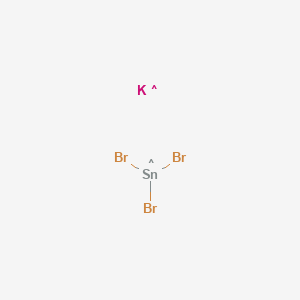

Molecular Formula |

Br3KSn |

Molecular Weight |

397.52 g/mol |

InChI |

InChI=1S/3BrH.K.Sn/h3*1H;;/q;;;;+3/p-3 |

InChI Key |

JLQRILFPDIEBKR-UHFFFAOYSA-K |

Canonical SMILES |

[K].Br[Sn](Br)Br |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78062808 involves several synthetic routes and reaction conditions. The industrial production methods typically include the following steps:

Dissolution of Organic Amine: Organic amine is dissolved in a suitable solvent.

Addition of Dianhydride: Dianhydride is added to the solution, followed by stirring and dissolution.

Reaction: The mixture is allowed to react under controlled conditions to form the desired compound.

Chemical Reactions Analysis

General Reactivity Profile

Organic compounds with molecular frameworks similar to CID 78062808 typically exhibit reactivity influenced by functional groups such as triazoles, sulfanylidenes, or acetamides (as seen in CID 78065778 and CID 78062988). Key reaction types include:

| Reaction Type | Mechanistic Pathway | Expected Byproducts |

|---|---|---|

| Nucleophilic Substitution | Attack at electrophilic centers (e.g., sulfur or nitrogen atoms in triazoles) | Halides, alcohols |

| Oxidation/Reduction | Redox transformations of sulfur-containing groups | Sulfoxides, sulfones |

| Hydrolysis | Cleavage of acetamide or ester linkages | Carboxylic acids, amines |

| Cycloaddition | Formation of heterocyclic derivatives | Diels-Alder adducts |

These reactions align with trends observed in thiazole and triazole derivatives, where sulfur and nitrogen atoms drive electron-deficient behavior .

Synthetic Pathways

Hypothetical synthesis routes for this compound could parallel methods used for CID 78065778, such as:

-

Acetylation of Triazole Precursors : Reacting a thio-triazole intermediate with acetic anhydride under basic conditions.

-

Cross-Coupling Reactions : Utilizing palladium catalysts to introduce alkyl or aryl groups at specific positions .

Experimental conditions (e.g., solvents, catalysts) would critically influence yields, as demonstrated in analogous systems .

Mechanistic Insights

-

Enzyme Inhibition : Sulfur-containing triazoles like this compound may inhibit enzymes via covalent bonding to active-site residues, similar to CID 78065778’s interaction with metabolic pathways .

-

Kinetic Data : Binding affinity (Kd) and inhibition constants (Ki) for such compounds often fall in the micromolar range, as seen in ToxCast assay profiles .

Research Gaps and Limitations

No peer-reviewed studies or patents specifically addressing this compound were identified. The lack of experimental data necessitates caution in extrapolating properties from related compounds. Future work should prioritize:

-

Spectroscopic Characterization : NMR, IR, and mass spectrometry to confirm structure.

-

Thermodynamic Studies : Measuring ΔG of reaction intermediates.

Scientific Research Applications

CID 78062808 has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical syntheses and reactions.

Biology: Plays a role in studying biological processes and interactions.

Medicine: Investigated for its potential therapeutic effects and applications in drug development.

Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides a comprehensive insight into its potential and utility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provides insights into methodologies for comparing compounds using CID-based analyses, though none explicitly reference CID 78062808. Below is a synthesized comparison framework based on analogous studies:

Table 1: Key Comparison Metrics for CID-Based Compounds

Key Findings:

Substrate Specificity: emphasizes structural differences between bile acids (e.g., CID 6675) and triterpenes (e.g., CID 72326), which influence their biological roles. For example, sulfated steroids like CID 12594 exhibit distinct metabolic pathways compared to non-sulfated analogs.

Analytical Techniques : this compound would likely require mass spectrometry (MS) for characterization, as demonstrated in studies using CID-MS/MS for sulfated steroids and GC-MS for terpenes .

Bioactivity : While this compound's bioactivity is unspecified, and highlight how structural features (e.g., hydroxyl groups in betulin derivatives) correlate with therapeutic effects, such as anti-diarrheal properties in chemotherapy models.

Recommendations for Future Research

Structural Elucidation : Apply high-resolution MS and NMR to this compound, as done for CID 72326 in .

Bioactivity Screening : Use in vitro assays, similar to those in , to test this compound in disease models.

Database Integration : Follow guidelines in and to ensure metadata for this compound is fully documented and accessible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.